1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Overview
Description
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H10BrN3O . It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogens and two carbons . These compounds are not found in nature but are synthesized due to their excellent properties and potential applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, is characterized by a five-membered ring with three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized . One nitrogen atom is pyrrole-like, and the other two are pyridine-like .Scientific Research Applications
Synthesis and Derivative Applications
1,2,4-triazoles, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, are essential scaffolds in medicinal chemistry, displaying significant biological activities. These compounds are vital in synthesizing clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer). A study by Prasad et al. (2021) synthesized a library of 14 N-substituted pyrrolidine derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, demonstrating the versatility of these compounds in drug synthesis (Prasad et al., 2021).
Versatile Synthesis for Fluorinated Derivatives
The compound 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole has been used as a precursor for the synthesis of fluorinated derivatives. Zumbrunn (1998) demonstrated the synthesis of 1-alkyl-5-bromo-3-fluoro-1H-[1,2,4]triazoles, illustrating the potential for creating diverse molecular structures for various applications (Zumbrunn, 1998).
Antimicrobial Activity
1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole derivatives have been explored for their antimicrobial properties. Reddy et al. (2016) synthesized novel 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Reddy et al., 2016).
Anticancer Evaluation
The 1,2,4-triazole framework, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, has been investigated for its anticancer properties. Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, evaluating their anticancer activity against a variety of cancer cell lines (Bekircan et al., 2008).
Anti-inflammatory and Antinociceptive Properties
The anti-inflammatory and antinociceptive properties of 1,2,4-triazole derivatives, including those related to 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, have been studied. Upmanyu et al. (2011) synthesized and evaluated 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles for their potential in treating inflammation and pain (Upmanyu et al., 2011).
properties
IUPAC Name |
1-benzyl-3-bromo-5-methoxy-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNGZOWLUKOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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